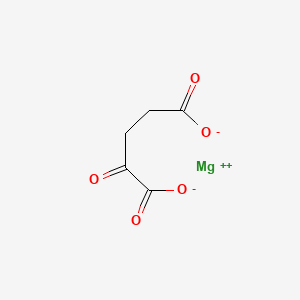
Magnesium oxoglurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C5H4O5.Mg . It is a magnesium salt of oxoglutaric acid and is commonly used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium oxoglurate can be synthesized through the reaction of oxoglutaric acid with magnesium salts such as magnesium chloride or magnesium sulfate. The reaction typically occurs in an aqueous solution, and the pH is carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. The process involves the use of large reactors and precise control of temperature, pH, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium oxoglurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing the magnesium ion with other metal ions, such as calcium or zinc.
Major Products Formed:
Oxidation: The oxidation of this compound can produce carbon dioxide and water.
Reduction: Reduction reactions can yield various reduced forms of oxoglutaric acid.
Substitution: Substitution reactions can result in the formation of other metal oxoglurate salts.
Aplicaciones Científicas De Investigación
Magnesium oxoglurate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to cellular metabolism and enzyme activity.
Medicine: Utilized in pharmaceutical formulations as an antacid and magnesium supplement.
Industry: Applied in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which magnesium oxoglurate exerts its effects involves its interaction with biological molecules and pathways. It acts as a source of magnesium ions, which are essential for various biochemical processes. The compound can also influence enzyme activity and metabolic pathways by providing magnesium ions.
Molecular Targets and Pathways:
Enzyme Activity: Magnesium ions are cofactors for many enzymes, enhancing their catalytic activity.
Metabolic Pathways: Magnesium ions play a crucial role in energy metabolism, including glycolysis and the citric acid cycle.
Comparación Con Compuestos Similares
Magnesium oxoglurate is similar to other magnesium salts, such as magnesium citrate and magnesium sulfate. it has unique properties that distinguish it from these compounds:
Magnesium Citrate: Used primarily as a laxative and dietary supplement.
Magnesium Sulfate:
This compound's unique combination of magnesium and oxoglutaric acid makes it particularly useful in specific applications where these properties are required.
Propiedades
Número CAS |
42083-41-0 |
|---|---|
Fórmula molecular |
C5H4MgO5 |
Peso molecular |
168.39 g/mol |
Nombre IUPAC |
magnesium;2-oxopentanedioate |
InChI |
InChI=1S/C5H6O5.Mg/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2 |
Clave InChI |
WSKWESCCQFXQKT-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].[Mg+2] |
SMILES canónico |
C(CC(=O)[O-])C(=O)C(=O)[O-].[Mg+2] |
Key on ui other cas no. |
42083-41-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















